molecular formula C8H4F2N2O3 B15208001 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole

2-(Difluoromethyl)-6-nitrobenzo[d]oxazole

Cat. No.: B15208001
M. Wt: 214.13 g/mol
InChI Key: DNGUZODEMJQVRC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole typically involves the difluoromethylation of a benzoxazole precursor. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core, followed by nitration and subsequent difluoromethylation. The difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-nitrobenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Reduction: Reduction of the nitro group yields 2-(Difluoromethyl)-6-aminobenzo[d]oxazole.

    Substitution: Substitution reactions can introduce various functional groups at the difluoromethyl position, leading to a range of derivatives.

Scientific Research Applications

2-(Difluoromethyl)-6-nitrobenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole involves its interaction with molecular targets in biological systems. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-6-nitrobenzo[d]oxazole
  • 2-(Difluoromethyl)-5-nitrobenzo[d]oxazole
  • 2-(Difluoromethyl)-6-aminobenzo[d]oxazole

Uniqueness

2-(Difluoromethyl)-6-nitrobenzo[d]oxazole is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides a site for further chemical modifications .

Properties

Molecular Formula

C8H4F2N2O3

Molecular Weight

214.13 g/mol

IUPAC Name

2-(difluoromethyl)-6-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H4F2N2O3/c9-7(10)8-11-5-2-1-4(12(13)14)3-6(5)15-8/h1-3,7H

InChI Key

DNGUZODEMJQVRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C(F)F

Origin of Product

United States

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